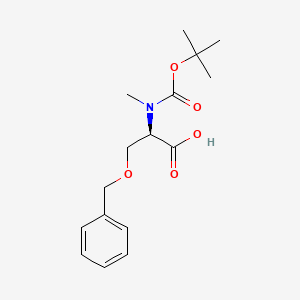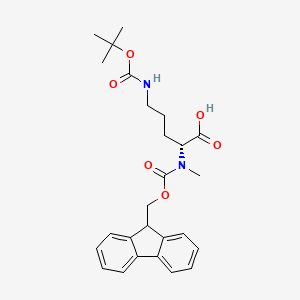
Fmoc-N-Me-D-Orn(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Methyl-D-Ornithine(Boc)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyloxycarbonyl (Boc) protecting group at the side chain. This compound is commonly used in peptide synthesis, particularly in the preparation of peptides with specific structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-D-Ornithine(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Protection of the Side Chain: The side chain amino group is protected with the Boc group using Boc2O (di-tert-butyl dicarbonate) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-D-Ornithine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is carried out using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: HBTU or DIC in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
Major Products:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields N-Methyl-D-Ornithine.
Peptide Products: Coupling reactions result in the formation of peptides with N-Methyl-D-Ornithine as a residue.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-N-Methyl-D-Ornithine(Boc)-OH is used in the synthesis of peptides with specific structural motifs and functionalities.
Biology:
Protein Engineering: The compound is used in the design of proteins with enhanced stability and activity.
Medicine:
Drug Development: Peptides containing N-Methyl-D-Ornithine are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Biomaterials: The compound is used in the development of biomaterials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of Fmoc-N-Methyl-D-Ornithine(Boc)-OH involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The Fmoc and Boc groups serve as protecting groups during synthesis, ensuring selective reactions at specific sites. The methylation of the amino group can enhance the stability and activity of the resulting peptides.
Comparaison Avec Des Composés Similaires
Fmoc-D-Ornithine(Boc)-OH: Similar to Fmoc-N-Methyl-D-Ornithine(Boc)-OH but without the methylation.
Fmoc-Lysine(Boc)-OH: Another amino acid derivative with similar protecting groups but different side chain properties.
Uniqueness:
Methylation: The presence of the methyl group in Fmoc-N-Methyl-D-Ornithine(Boc)-OH provides unique properties, such as increased stability and altered reactivity compared to non-methylated derivatives.
Structural Influence: The specific combination of Fmoc and Boc protecting groups allows for precise control over peptide synthesis and modification.
Propriétés
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJGTKBQHBSDE-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
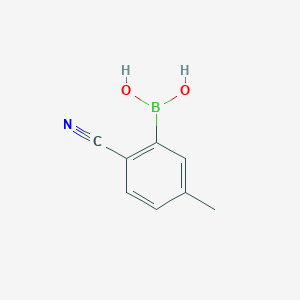
![Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime](/img/structure/B8099385.png)
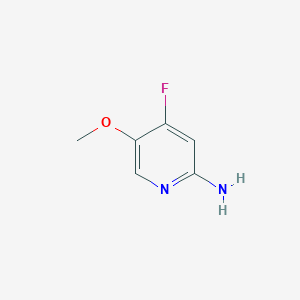
![2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid](/img/structure/B8099398.png)
![(11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B8099406.png)
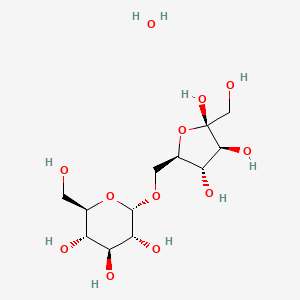
![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B8099410.png)
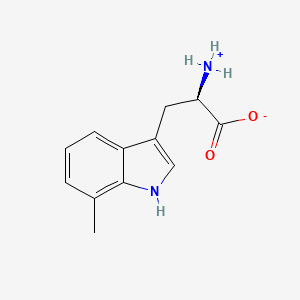
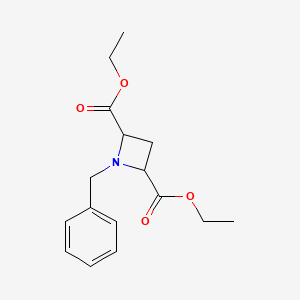
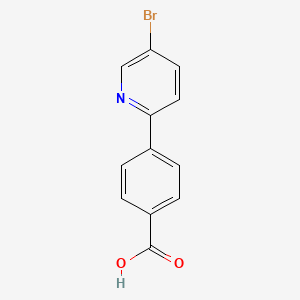
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane](/img/structure/B8099452.png)
